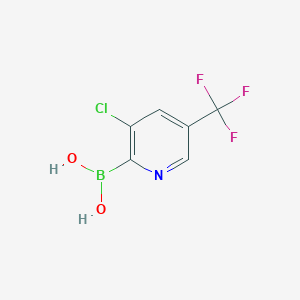
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is an organic compound with the molecular formula C6H4BClF3NO2 and a molecular weight of 225.36 g/mol . It is a white solid at room temperature and is stable under standard conditions. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it serves as a boronic acid reagent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .
化学反応の分析
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action for 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of a boronic acid group.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the boronic acid group, making it less versatile in Suzuki-Miyaura coupling reactions.
Uniqueness
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is unique due to its boronic acid group, which makes it highly effective in Suzuki-Miyaura coupling reactions. This functional group allows it to form stable carbon-carbon bonds under mild conditions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C6H4BClF3NO2 |
|---|---|
分子量 |
225.36 g/mol |
IUPAC名 |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H |
InChIキー |
ZQHAMBYZJYAOFP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


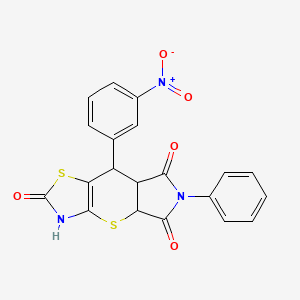
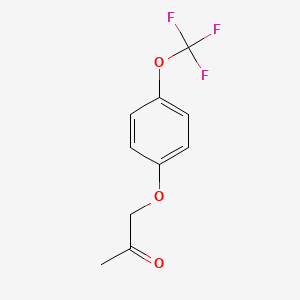
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)
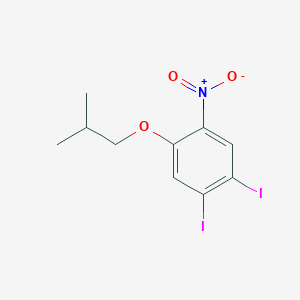
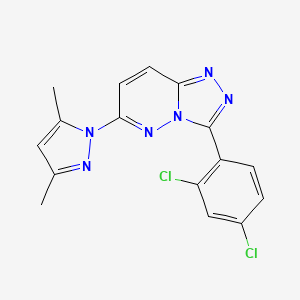
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
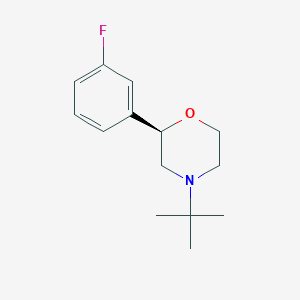
![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)

![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
